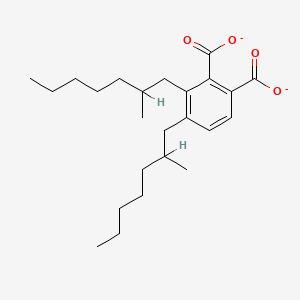

Bis(2-methylheptyl)phthalate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2678-38-8 |

|---|---|

Molecular Formula |

C24H36O4-2 |

Molecular Weight |

388.5 g/mol |

IUPAC Name |

3,4-bis(2-methylheptyl)phthalate |

InChI |

InChI=1S/C24H38O4/c1-5-7-9-11-17(3)15-19-13-14-20(23(25)26)22(24(27)28)21(19)16-18(4)12-10-8-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,25,26)(H,27,28)/p-2 |

InChI Key |

CJCVIFTXPVTSJF-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC(C)CC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CC(C)CCCCC |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Bis 2 Methylheptyl Phthalate and Analogous Phthalate Esters

Anthropogenic Sources and Release Mechanisms to Environmental Compartments

The primary route of entry for bis(2-methylheptyl)phthalate and its analogues into the environment is through human industrial and consumer activity. Their extensive use in a vast array of products leads to their continuous release during manufacturing, use, and disposal.

Industrial processes that manufacture or utilize phthalates are significant point sources of contamination. Wastewater from these facilities can contain notable concentrations of phthalate (B1215562) esters. Studies of municipal sewage treatment plants (STPs), which receive both industrial and domestic wastewater, have consistently detected various phthalates in the influent. For instance, investigations into STPs have identified ubiquitous contamination with several phthalate esters, including dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), diisobutyl phthalate (DiBP), and di(2-ethylhexyl) phthalate (DEHP). frontiersin.org The total concentrations of these phthalates in influents can range from 10.14 to 33.93 μg L−1, depending on the season. frontiersin.org

While STPs can remove a significant portion of the phthalate load from the water phase (average 94% for DEHP), the primary removal mechanism is sorption to sludge rather than complete degradation. nih.gov Biological treatment processes may only remove a fraction (e.g., an average of 29% for DEHP) of the compound. nih.gov Consequently, both treated wastewater (effluent) and sewage sludge can act as sources of phthalates to the environment. nih.govekb.eg

| Phthalate Ester | Mean Concentration in Raw Wastewater (μg/L) | Reference |

| Di(2-ethylhexyl) phthalate (DEHP) | 20.87 | researchgate.net |

| Dibutyl phthalate (DBP) | Not Specified | researchgate.net |

| Diethyl phthalate (DEP) | Not Specified | researchgate.net |

| Butyl benzyl (B1604629) phthalate (BBP) | Not Specified | researchgate.net |

Phthalates are additives, meaning they are physically mixed with the plastic rather than being covalently bonded to the polymer chains. mdpi.comresearchgate.net This weak association allows them to migrate, or leach, from the plastic product into the surrounding environment over time. nih.govoaepublish.com This process is a major diffuse source of environmental contamination.

The rate of leaching is influenced by several factors, including temperature, contact time, the chemical nature of the contacting medium (e.g., fatty foods), and the specific type of phthalate and polymer. oaepublish.com For example, high temperatures can accelerate the migration of DEHP from packaging films into food. researchgate.net Phthalates can leach from a wide variety of consumer goods, such as food packaging, medical devices, and building materials, leading to their presence in indoor dust, air, and food. nih.govnih.gov Studies have shown that DEHP can leach from both conventional (polyethylene) and biodegradable (PBAT/PLA) microplastics into seawater, with leaching potentials ranging from 0.89 to 6.88 μg/g depending on the plastic type. nih.gov

| Plastic Type | Leaching Potential of DEHP (μg/g) |

| Polyethylene (PE) mulch | 6.88 |

| Polyethylene (PE) bags | 4.24 |

| PLA mulch | 1.10 |

| PBAT/PLA bags | 0.89 |

Data from a study on leaching into seawater. nih.gov

The disposal of plastic waste in municipal solid waste (MSW) landfills represents a significant long-term source of phthalate contamination. wi.gov As waste degrades and water percolates through the landfill, it creates a highly contaminated liquid known as leachate, which can mobilize and transport phthalates. itb.ac.id Since products containing soft PVC can have plasticizer contents as high as 40-60%, landfills are major reservoirs of these compounds. mendelnet.cz

Studies of landfill leachate have consistently found high concentrations of various phthalates, with DEHP and DBP often being the most prevalent. mendelnet.czresearchgate.net Concentrations of DEHP in raw leachate can be significant, with some studies reporting levels ranging from below the limit of quantification to as high as 394.4 µg/L. mendelnet.czresearchgate.net Even in landfills that have been closed and undergone remediation for years, phthalate emissions can persist in the leachate, posing a long-term threat to groundwater and surface water if not properly contained and treated. mendelnet.cz The hydrophilic nature of some lower molecular weight phthalates, like DEP, makes them particularly mobile and able to easily migrate from plastic waste into the aqueous leachate and surrounding environment. itb.ac.id

| Landfill Location (Study) | Phthalate Ester | Concentration Range in Leachate (μg/L) |

| Central Poland | DEHP | |

| Central Poland | DBP | Detected (range not specified) |

| Central Poland | DiBP | Detected (range not specified) |

| Various Literature | DEHP | Up to 394.4 |

| Japan | DEP | 1.0 - 8.4 |

| China (Wuhan) | DEP | N.D - 43.27 |

LOQ = Limit of Quantification; N.D = Not Detected. itb.ac.idmendelnet.czresearchgate.net

Natural Occurrence and Biosynthesis within Biological Systems

While long considered to be exclusively anthropogenic pollutants, a growing body of evidence indicates that this compound and other phthalate esters are also produced naturally by a variety of organisms. wikipedia.org This natural production, or biosynthesis, suggests that these compounds may play ecological roles and creates a background level of phthalates in the environment. wikipedia.org

Phytochemical investigations have led to the isolation of this compound from several plant species. This indicates that plants possess the metabolic pathways necessary for its synthesis.

Pongamia pinnata : this compound has been successfully isolated from the leaves of Pongamia pinnata, a versatile evergreen shrub. ijpsonline.comresearchgate.net Further research on this plant has also identified other phthalates, such as bis(2-ethylhexyl) phthalate (DEHP). citefactor.org

Hypericum hyssopifolium : This flowering plant is another confirmed natural source of this compound. researchgate.net

Arundina graminifolia : The bamboo orchid, Arundina graminifolia, has been shown to produce this compound, which was isolated from its rhizome. researchgate.net Phytochemical analyses of this orchid have identified a wide array of other compounds, including stilbenoids and phenanthrenes, but the presence of phthalates highlights its diverse metabolic capabilities. nih.govmdpi.comresearchgate.net

Lantana camara : The leaves of Lantana camara have been found to contain the analogous phthalate, bis(2-ethylhexyl) phthalate (DEHP), among 39 other biologically important compounds identified through GC-MS analysis. researchgate.net While numerous studies focus on its terpenoid and phenolic constituents, the detection of phthalates points to another class of secondary metabolites produced by this plant. nih.govjbino.comjocpr.com

The ability of plants to not only synthesize but also accumulate phthalates from their environment (e.g., contaminated soil and water) is an area of active research. ms-editions.clmdpi.com

The biosynthesis of phthalate esters is not limited to higher plants; microorganisms and algae are also significant natural producers. The discovery of these pathways is crucial for understanding the complete environmental lifecycle of phthalates and distinguishing natural from anthropogenic sources.

Microbial Production : Bacteria have demonstrated the ability to synthesize phthalate esters. For example, this compound has been identified as a metabolite of the gram-positive bacterium Bacillus cereus and the gram-negative bacterium Pseudomonas sp. researchgate.net The degradation pathways of phthalates by microbes are well-studied, involving initial hydrolysis by esterases to form phthalic acid, which is then further metabolized. nih.govresearchgate.netd-nb.info However, the corresponding biosynthetic pathways are less understood. It is believed that some microorganisms may produce these compounds for ecologically relevant purposes, such as for their antimicrobial or allelopathic properties. mdpi.com

Algal Production : Various species of algae have been confirmed to produce phthalate esters de novo. mdpi.com Studies have shown that certain freshwater algae and cyanobacteria can synthesize compounds like di(n-butyl)phthalate (DBP) and mono(2-ethylhexyl)phthalate (MEHP), particularly under stress conditions. nih.govresearchgate.net The production of these compounds is not a result of bioaccumulation from the environment, as confirmed by isotope labeling experiments. nih.gov This algal biosynthesis may contribute to the background levels of phthalates found in aquatic ecosystems and affect the ecosystem through the compounds' biological activities. researchgate.netresearchgate.net

Methodological Approaches for Distinguishing Biogenic from Anthropogenic Origins (e.g., Isotopic Analysis)

A significant challenge in studying the environmental fate of phthalates is distinguishing between compounds released from industrial activities (anthropogenic) and those that may be produced by natural biological processes (biogenic). Several microorganisms, including bacteria and fungi, as well as some plants, have been identified as potential natural sources of phthalate esters. researchgate.netnih.govresearchgate.net Isotopic analysis, particularly Compound-Specific Isotope Analysis (CSIA), has emerged as a powerful tool to elucidate the origin and transformation pathways of these contaminants.

Stable isotope analysis of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in phthalate molecules can provide valuable clues about their source. Phthalates synthesized from petroleum-based precursors will have a distinct isotopic signature compared to those produced through biological pathways. For instance, petrochemically derived bis(2-ethylhexyl)phthalate (DEHP) is devoid of ¹⁴C, whereas naturally synthesized DEHP will contain contemporary levels of this isotope. nih.gov

Furthermore, isotopic fractionation, the change in isotopic ratios due to physical or chemical processes, can help identify transformation pathways in the environment. nih.govresearchgate.net Different degradation processes, such as abiotic hydrolysis, aerobic biodegradation, and photodegradation, result in characteristic shifts in the isotopic composition of the remaining phthalate molecules. nih.govresearchgate.netnih.govresearchgate.net By analyzing the dual isotope ratios of carbon and hydrogen (Δδ²H/Δδ¹³C), researchers can differentiate between various degradation mechanisms. nih.govresearchgate.net For example, the hydrolytic pathway of phthalate esters exhibits a pronounced primary carbon and a typically low or absent secondary hydrogen isotopic fractionation, creating a distinctive pattern that can be used to identify this reaction in the environment. nih.gov

While specific studies on this compound are limited, the principles of isotopic analysis established for analogous compounds like DEHP, diethyl phthalate (DEP), and dibutyl phthalate (DBP) provide a robust framework for future investigations into the origins and fate of this compound in the environment. nih.govresearchgate.netnih.govresearchgate.net

Environmental Compartmentalization and Spatiotemporal Distribution Patterns

Phthalate esters, including long-chain varieties analogous to this compound, are ubiquitously distributed across various environmental compartments. Their distribution is largely influenced by their physical and chemical properties, leading to their presence in aquatic, terrestrial, and atmospheric matrices.

Phthalates are frequently detected in a range of aquatic environments. mdpi.com Due to their hydrophobic nature, higher molecular weight phthalates tend to adsorb to suspended solids and accumulate in sediments.

Surface Water: In surface waters, concentrations of analogous phthalates like DEHP can vary widely depending on the proximity to industrial and urban sources. For instance, in Canadian surface waters, DEHP concentrations have been reported to range from less than 1 µg/L to as high as 14 µg/L. canada.ca Studies in other regions have found DEHP in coastal and marine waters at concentrations ranging from 0.002 µg·L⁻¹ to 168 µg·L⁻¹. mdpi.com

Groundwater: Phthalate contamination of groundwater is also a concern, often resulting from landfill leachate and agricultural runoff. researchgate.netwi.gov In a survey of Alberta, Canada, the average concentration of DEHP in groundwater was 2.0 µg/L, with a maximum detected concentration of 9.0 µg/L. canada.ca

Wastewater: Wastewater treatment plants are significant conduits for phthalates into the aquatic environment. nih.govekb.egnih.gov While treatment processes can remove a substantial portion of these compounds, detectable levels often remain in the final effluent. nih.govekb.egnih.gov For example, DEHP has been measured in wastewater at concentrations ranging from 0.716 to 122 μg/L.

Sediments: Sediments act as a major sink for phthalates in aquatic systems. The concentrations of DEHP in sediments can be several orders of magnitude higher than in the overlying water column. In various studies, DEHP concentrations in sediments have been reported to range from a few micrograms per kilogram to several milligrams per kilogram. researchgate.net For instance, sediments in Hangzhou Bay, Taizhou Bay, and Wenzhou Bay in China showed total PAE concentrations in the range of 654–2603 ng/g, with DEHP being the predominant compound. nih.gov

Concentrations of Analogous Phthalates in Aquatic Matrices

| Matrix | Phthalate Ester | Concentration Range | Location |

|---|---|---|---|

| Surface Water | DEHP | <1 - 14 µg/L | Canada canada.ca |

| Surface Water | DEHP | 0.002 - 168 µg/L | Coastal/Marine mdpi.com |

| Groundwater | DEHP | Trace - 9.0 µg/L | Alberta, Canada canada.ca |

| Wastewater | DEHP | 0.716 - 122 µg/L | General |

| Sediment | Total PAEs | 654 - 2603 ng/g | China nih.gov |

Soil contamination with phthalates can occur through various pathways, including the application of sewage sludge as fertilizer, atmospheric deposition, and the degradation of plastic waste. nih.gov The persistence of phthalates in soil is influenced by factors such as soil type, organic matter content, temperature, and microbial activity. The half-life of DEHP in soil, for example, has been estimated to range from 5 to 23 days under aerobic conditions. canada.ca

Concentrations of Analogous Phthalates in Terrestrial Matrices

| Matrix | Phthalate Ester | Concentration Range | Notes |

|---|---|---|---|

| Soil | DEHP | Half-life: 5 - 23 days | Aerobic conditions canada.ca |

| Spiked Soil | Various PAEs | Recoveries of 84-115% at 0.1-0.5 µg/g | Microwave-assisted extraction study nih.gov |

Phthalates are semi-volatile organic compounds and can be found in the atmosphere in both the gaseous phase and adsorbed to particulate matter. wikipedia.org Indoor environments often exhibit higher concentrations of phthalates than outdoor air due to the abundance of plastic-containing products.

Air and Particulate Matter: In the atmosphere, the distribution between the gas and particulate phases depends on the specific phthalate's volatility and the ambient temperature. Lower molecular weight phthalates are more prevalent in the gas phase, while higher molecular weight compounds like DEHP are more commonly associated with particulate matter. mdpi.com

Dust: House dust is a significant reservoir for phthalates and a major route of human exposure. Due to their tendency to accumulate in dust, higher molecular weight phthalates are often found at high concentrations in indoor dust samples.

Distribution of Analogous Phthalates in Atmospheric Compartments

| Compartment | Phthalate Ester | Predominant Phase | Reference |

|---|---|---|---|

| Air (Gas Phase) | DIBP, DBP | Gas | mdpi.com |

| Air (Particulate Phase) | DEHP | Particulate | mdpi.com |

| Indoor Dust | BBP, DEHP | Dust | wikipedia.org |

Environmental surveys conducted worldwide have consistently detected the presence of various phthalate esters in a wide array of environmental samples. These surveys indicate that while the concentrations of some regulated phthalates may be declining in certain regions due to regulatory actions, they remain ubiquitous environmental contaminants. The widespread use and continuous release of these compounds contribute to their persistent presence in the global environment. Long-range atmospheric transport can also contribute to the presence of phthalates in remote areas, far from their original sources.

Environmental Fate and Transformation Dynamics of Bis 2 Methylheptyl Phthalate

Biotic Degradation Pathways in Environmental Systems

The primary mechanism for the removal of phthalate (B1215562) esters from the environment is biodegradation. researchgate.net A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds.

Microbial Biodegradation Mechanisms (Bacterial and Fungal Contributions)

Numerous bacterial species have been identified as capable of degrading DEHP, often utilizing it as a sole source of carbon and energy. These include species from the genera Mycobacterium, Brevibacterium, Rhodococcus, and Bacillus. nih.govresearchgate.net For instance, a strain of Mycobacterium sp. was found to efficiently degrade DEHP, breaking it down into less complex molecules. nih.gov Similarly, a mixed bacterial culture containing Brevibacterium iodinum, Rhodococcus luteus, and Bacillus brevis has been shown to be effective in treating soil contaminated with DEHP. researchgate.net Fungi, particularly those with ligninolytic capabilities, also contribute to the degradation of phthalates, although this area has received comparatively less research focus.

The general aerobic biodegradation pathway for phthalates like DEHP involves a two-step hydrolysis of the ester bonds. nih.gov This process is initiated by the cleavage of one ester linkage to form the monoester, mono(2-ethylhexyl)phthalate (MEHP), and the corresponding alcohol, 2-ethylhexanol. Subsequently, the second ester bond in MEHP is hydrolyzed to yield phthalic acid and another molecule of 2-ethylhexanol. nih.govnih.gov Phthalic acid is then further metabolized, often through protocatechuate, and enters central metabolic pathways, ultimately leading to the production of carbon dioxide and water. nih.gov The alcohol side-chain, 2-ethylhexanol, is also typically degraded and utilized by the microorganisms.

Under anaerobic conditions, the degradation of DEHP is significantly slower. While the initial hydrolysis to MEHP and phthalic acid can occur, the subsequent breakdown of the phthalic acid ring is often the rate-limiting step and proceeds through different metabolic pathways than in aerobic environments. nih.gov

Enzymatic Biotransformation Processes in Environmental Microorganisms

The key enzymes initiating the biodegradation of phthalates are esterases, also known as hydrolases. These enzymes catalyze the cleavage of the ester bonds in the phthalate molecule. The process begins with an esterase attacking one of the ester linkages in the Bis(2-methylheptyl)phthalate molecule, resulting in the formation of mono(2-methylheptyl)phthalate and 2-methylheptanol. A second esterase, or the same enzyme, then acts on the monoester to produce phthalic acid and another molecule of 2-methylheptanol. nih.gov

Once phthalic acid is formed, its further degradation under aerobic conditions is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring of phthalic acid, leading to the formation of a dihydrodiol intermediate. This is followed by dehydrogenation and decarboxylation to yield protocatechuate, which is then funneled into the tricarboxylic acid (TCA) cycle. nih.gov

The 2-methylheptanol released during hydrolysis is also subject to microbial degradation, typically through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized through pathways such as beta-oxidation.

Influence of Environmental Parameters on Biodegradation Kinetics (e.g., Aerobic vs. Anaerobic Conditions, Substrate Concentration)

The rate of biodegradation of phthalates is significantly influenced by various environmental factors.

Aerobic vs. Anaerobic Conditions: The presence of oxygen is a critical factor. Aerobic degradation of DEHP is generally much faster and more complete than anaerobic degradation. researchgate.net In aerobic environments, the complete mineralization of phthalates to carbon dioxide and water is common. Under anaerobic conditions, the degradation process is often slower, and the breakdown of the phthalic acid ring can be a significant bottleneck. nih.gov

Substrate Concentration: The concentration of the phthalate can also affect biodegradation rates. At very low concentrations, the compound may not be readily available to the microorganisms. Conversely, at very high concentrations, phthalates can be toxic to the degrading microorganisms, leading to an inhibition of the degradation process. The optimal concentration for biodegradation varies depending on the specific microbial species and environmental conditions.

Temperature and pH: Like most biological processes, the biodegradation of phthalates is temperature and pH-dependent. Each microbial species has an optimal temperature and pH range for growth and enzymatic activity. Deviations from these optimal conditions can significantly slow down the rate of degradation.

Bioavailability: The bioavailability of phthalates, which is their accessibility to microorganisms, is another crucial factor. Phthalates are hydrophobic compounds and tend to adsorb to soil and sediment particles, which can reduce their availability for microbial degradation. The presence of surfactants or organic matter can influence the bioavailability of these compounds.

Abiotic Degradation Processes in the Environment

While biotic degradation is the primary fate of phthalates in the environment, abiotic processes can also contribute to their transformation, albeit generally at a slower rate. researchgate.net

Photochemical Degradation and Photo-oxidation Pathways

Phthalates can undergo photochemical degradation, or photolysis, when exposed to sunlight, particularly in the ultraviolet (UV) spectrum. researchgate.netnih.gov Direct photolysis, where the phthalate molecule itself absorbs light energy and undergoes a chemical change, is generally a slow process for DEHP. iwaponline.com

Indirect photolysis, however, can be a more significant degradation pathway in some environments. researchgate.net This process involves the presence of other substances in the environment, known as photosensitizers (e.g., humic substances, nitrate (B79036) ions), which absorb light energy and then transfer it to the phthalate molecule or generate reactive oxygen species, such as hydroxyl radicals. researchgate.net These highly reactive species can then attack the phthalate molecule, initiating its degradation. The presence of nitrate or ferric ions in water, for example, can facilitate the photodegradation of DEHP through the generation of hydroxyl radicals. researchgate.net The degradation products of photolysis can include hydroxylated phthalates and the cleavage of the ester bonds.

The following table summarizes the half-lives of some phthalates under sunlight irradiation, highlighting the variability in their abiotic degradation rates.

| Phthalate Ester | Half-life (days) under Sunlight Irradiation |

| Di-isononyl phthalate (DINP) | 32 - 140 |

| Di-n-butyl phthalate (DBP) | 50 - 360 |

| Butylbenzyl phthalate (BBP) | 58 - 480 |

| Di-ethylhexyl phthalate (DEHP) | 390 - 1600 |

| Data from a study evaluating abiotic degradation in the aquatic phase over a pH range of 5-9. nih.gov |

Hydrolysis and Other Chemical Transformation Mechanisms

Hydrolysis is a chemical process in which a water molecule breaks one or more chemical bonds. Phthalate esters can undergo hydrolysis, which involves the cleavage of the ester linkages to form the corresponding monoester and alcohol, and subsequently phthalic acid and the alcohol. nih.govindustrialchemicals.gov.au

The rate of hydrolysis of phthalates is highly dependent on pH and temperature. researchgate.net The reaction is typically slow at neutral pH but can be significantly accelerated under acidic or alkaline conditions. nih.govresearchgate.net In most natural environmental compartments with near-neutral pH, the hydrolysis of DEHP is a very slow process and is generally considered to be a minor degradation pathway compared to biodegradation. nih.gov However, in specific environments with more extreme pH values, such as some industrial effluents or landfills, hydrolysis could play a more significant role in the transformation of phthalates. nih.govresearchgate.net

Environmental Transport and Mobility Phenomena

The movement and partitioning of phthalate esters in the environment are governed by their physicochemical properties, such as low water solubility and low vapor pressure. These characteristics mean that they tend not to remain in solution in water or as a vapor in the air, but rather attach to solid materials.

Adsorption to Particulate Matter in Soil and Sediment

Bis(2-ethylhexyl)phthalate exhibits a strong tendency to adsorb to particulate matter in both soil and sediment. This high affinity for solids is a key factor in its environmental distribution, leading to its accumulation in these compartments. The process is influenced by the organic matter and clay content of the soil, with higher content leading to greater adsorption.

Research has shown that DEHP adsorbs strongly to various types of soils. In a study of three agricultural soils (vertisol, leptosol, and phaeozem) irrigated with wastewater, batch tests revealed significant adsorption of DEHP. The Vertisol soil, characterized by high clay and organic matter content, demonstrated the highest adsorption capacity for the compound scielo.org.mxresearchgate.net. Due to its hydrophobicity and low water solubility, it binds strongly to soil particles mdpi.com.

The distribution coefficient (Kd), a measure of the extent of a compound's partitioning between solid and liquid phases, further quantifies this behavior.

| Soil Type | Distribution Coefficient (Kd) (L/kg) | Reference |

|---|---|---|

| Vertisol | 4.2 x 10⁴ | scielo.org.mxresearchgate.net |

| Leptosol | 1.8 x 10⁴ (range for leptosol and phaeozem) | scielo.org.mxresearchgate.net |

| Phaeozem |

Studies have also investigated the transfer of DEHP from sources like polyvinyl chloride (PVC) to various particles. The transfer amount was found to be significant for black forest soil and carbon black, indicating strong adsorption researchgate.netnih.gov. The particle/gas partition coefficients (Kpg) for these materials were estimated to be much higher than for less adsorptive particles like soda lime glass nih.gov.

Volatilization from Aqueous and Terrestrial Media

Volatilization, the process by which a substance evaporates from surfaces, is not a significant transport pathway for DEHP from water or soil. This is due to its very low vapor pressure and strong adsorption to soil and sediment particles nih.gov. The compound's tendency to bind to solids effectively reduces its concentration in the air and water, thereby limiting its potential to vaporize.

While DEHP does not evaporate easily, its presence in the atmosphere is still documented, suggesting that some volatilization does occur, particularly from sources where it is used in high concentrations nih.gov. However, once in soil, it is not expected to readily evaporate canada.ca. Similarly, volatilization from water is considered a very slow process canada.ca. One study estimated the evaporative half-life of DEHP from a 1-meter deep pond to be approximately 15 years, highlighting the slowness of this transport mechanism.

Atmospheric Transport and Deposition Processes (Wet and Dry)

Despite its low volatility, DEHP is detected in the atmosphere, where it exists in both the vapor phase and adsorbed to atmospheric particulate matter. It is estimated that over 50% of the DEHP in the atmosphere is in the vapor phase canada.ca. Once in the atmosphere, it can be transported over distances before being removed.

The primary removal mechanisms for atmospheric DEHP are photo-oxidation, wet deposition (washout by precipitation), and dry deposition canada.ca.

Photo-oxidation: In the gaseous phase, DEHP is subject to degradation by reacting with hydroxyl radicals. The estimated photo-oxidation half-life for gaseous DEHP is relatively short, ranging from 2.9 to 29 hours. This rapid degradation limits its long-range atmospheric transport canada.ca.

Wet and Dry Deposition: Both washout by rain and snow (wet deposition) and the settling of particulate matter to which DEHP is adsorbed (dry deposition) are significant processes for removing the compound from the atmosphere and depositing it onto terrestrial and aquatic surfaces canada.ca.

| Process | Finding | Reference |

|---|---|---|

| Atmospheric Phase | >50% occurs in the vapor phase | canada.ca |

| Photo-oxidation Half-life (gaseous) | 2.9 to 29 hours | canada.ca |

| Removal Mechanisms | Photo-oxidation, wet deposition (precipitation), and dry deposition | canada.ca |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data for the chemical compound “this compound” to generate the detailed article as requested in the provided outline. The vast majority of existing research focuses on its isomer, Bis(2-ethylhexyl)phthalate (DEHP), and the findings for DEHP cannot be accurately extrapolated to this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article on the bioavailability, bioconcentration, and biomonitoring of this compound in non-human organisms that strictly adheres to the specified subsections. Key data on its behavior in environmental systems, uptake in aquatic and terrestrial organisms, biotransformation rates, and specific biomarkers in non-human biota are not available in the retrieved search results.

Bioavailability, Bioconcentration, and Biomonitoring in Non Human Organisms

Biomonitoring Methodologies for Phthalate (B1215562) Metabolites in Non-Human Biological Matrices

Quantitative Analysis of Metabolite Profiles in Environmental Organisms

A comprehensive review of scientific literature reveals a significant gap in the quantitative analysis of metabolite profiles for bis(2-methylheptyl) phthalate in non-human organisms. Despite extensive searches of toxicological and environmental chemistry databases, no specific studies providing detailed research findings or quantitative data on the metabolites of bis(2-methylheptyl) phthalate in environmental organisms such as fish, invertebrates, or other wildlife have been identified.

The metabolism of phthalate esters in various organisms is a critical area of study for understanding their bioavailability, potential for bioaccumulation, and ultimate toxicological effects. Generally, the metabolic pathway for many phthalates involves initial hydrolysis of the diester to its corresponding monoester by carboxylesterases. nih.gov This monoester can then undergo further oxidative metabolism, leading to the formation of various oxidized and conjugated metabolites that are typically more water-soluble and readily excreted. frontiersin.orgnih.gov

For widely studied phthalates like bis(2-ethylhexyl) phthalate (DEHP), numerous metabolites have been identified and quantified in a range of species. For instance, in fish, DEHP is known to be metabolized to mono(2-ethylhexyl) phthalate (MEHP). nih.gov Further oxidation of MEHP leads to a variety of secondary metabolites. frontiersin.org Analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive and selective quantification of these metabolites in biological matrices. mssm.edunih.govnih.gov

However, this body of research does not extend to bis(2-methylheptyl) phthalate. The lack of available data prevents the construction of data tables and a detailed discussion of its metabolite profiles in non-human organisms. This indicates a clear need for future research to:

Investigate the metabolic pathways of bis(2-methylheptyl) phthalate in representative environmental organisms.

Identify and quantify the primary and secondary metabolites formed in various tissues.

Develop and validate analytical methodologies for the routine biomonitoring of bis(2-methylheptyl) phthalate and its metabolites in wildlife.

Without such foundational research, a quantitative assessment of the bioavailability, bioconcentration, and potential risks of bis(2-methylheptyl) phthalate to environmental organisms remains speculative.

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific research on the chemical compound Bis(2-methylheptyl)phthalate regarding its distinct ecological impacts. The vast majority of available toxicological and environmental data pertains to its well-studied analogue, Bis(2-ethylhexyl)phthalate (DEHP) .

Due to the strict requirement to focus solely on this compound and maintain scientific accuracy, it is not possible to generate the requested detailed article. Substituting data from DEHP or other phthalates would be scientifically inappropriate, as different isomers and analogues can exhibit unique environmental behaviors and toxicological profiles.

Therefore, the content for the requested outline on the ecological impact and inter-species interactions of this compound cannot be provided at this time due to insufficient specific data in the available scientific literature.

Mechanisms of Action in Non Human Biological Models

Cellular and Molecular Responses in In Vitro Systems Derived from Non-Human Organisms

Modulation of Gene Expression and Transcriptomic Alterations

There is no specific data available on the modulation of gene expression or transcriptomic alterations caused by Bis(2-methylheptyl)phthalate. However, studies on the related compound DEHP have demonstrated significant alterations in gene expression in various cell lines. For example, in mouse ovaries, prenatal exposure to DEHP was found to disrupt the expression of genes involved in the cell cycle and those regulated by peroxisome-proliferator activating receptors nih.gov. Ancestral exposure through the F3 generation also led to decreased expression of genes related to steroidogenesis, apoptosis, and DNA methylation nih.gov. Another study using a mouse pre-B cell line also suggested that DEHP could affect immune gene expression nih.gov.

Receptor-Mediated Signaling Pathways (e.g., Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation)

Specific studies on the interaction of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) have not been identified. The activation of PPARs, particularly PPARα, is a well-documented mechanism for other phthalates like DEHP and its metabolite MEHP. nih.govfrontiersin.orgnih.gov Research has shown that various phthalate (B1215562) monoesters can activate mouse and human PPARα and PPARγ. nih.govpsu.edu For instance, MEHP has been shown to be a potent activator of both mouse and human PPARα and PPARγ in in vitro assays. nih.gov This activation is linked to rodent hepatocarcinogenesis and effects on lipid metabolism. nih.govnih.govresearchgate.net The potency of PPAR activation by phthalate monoesters often increases with the length of their side-chain, suggesting that this compound could potentially interact with these receptors, though this has not been experimentally verified. psu.edu

Table 1: PPAR Activation by Various Phthalate Monoesters in COS cells

This table presents data for phthalates other than this compound to illustrate the general capacity of this chemical class to activate PPARs. Data derived from nih.gov.

Perturbation of Cellular Metabolic Homeostasis (e.g., Fatty Acid Metabolism)

Direct evidence linking this compound to the perturbation of cellular metabolic homeostasis is lacking. Rodent data for DEHP suggest that it can interfere with fatty acid metabolism, a mechanism linked to its activation of PPARα, which plays a key role in regulating lipid metabolism. frontiersin.orgnih.govnih.gov Studies in zebrafish larvae have also shown that a brominated analogue of DEHP, Bis(2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH), and its metabolite can affect lipid metabolism, potentially via the PPARγ signaling pathway. nih.gov

Alterations in Cell Proliferation and Apoptosis Regulatory Mechanisms

There are no available studies investigating the effects of this compound on cell proliferation and apoptosis. For the related compound DEHP and its metabolite MEHP, research has indicated effects on these processes. Rodent data suggest that DEHP's mechanism of action can involve the induction of cell proliferation and a decrease in apoptosis. frontiersin.orgnih.gov In vitro studies have shown that DEHP can induce apoptosis in mouse spermatocyte-derived GC-2spd cells, potentially through the TR4/Bcl-2 pathway. nih.gov Conversely, in cultured immune tissues of the rainbow trout, DEHP was found to inhibit B cell proliferation. nih.gov MEHP has been shown to inhibit the expression of anti-apoptotic regulators (Bcl-2) and increase the expression of pro-apoptotic factors (Bax) in cultured mouse ovarian antral follicles. nih.gov

Induction of Oxidative Stress and Reactive Oxygen Species Generation

No studies have specifically measured the induction of oxidative stress or the generation of reactive oxygen species (ROS) by this compound. This is a known mechanism for other phthalates. Rodent studies indicate that DEHP can lead to the production of ROS. frontiersin.orgnih.gov Its metabolite, MEHP, has been demonstrated to increase ROS levels and inhibit the expression and activities of key antioxidant enzymes in cultured mouse ovarian antral follicles. nih.gov Furthermore, MEHP was shown to increase ROS generation and oxidative DNA damage in human placental cells in vitro. nih.gov

Modulation of Cell-Regulating Signaling Pathways (e.g., Notch, Wnt, TGF-β)

Specific data on the modulation of Notch, Wnt, or TGF-β signaling pathways by this compound is not available. Transcriptomic analysis of BALB/c-3T3 cells treated with DEHP revealed a significant modulation of several pathways, including the Notch, Wnt, and TGF-β signaling pathways. frontiersin.orgnih.gov Other studies have shown that DEHP can enhance cell proliferation and migration in human endometrial and endometriotic epithelial cells via the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. mdpi.com In zebrafish embryos, DEHP was suggested to have only a minor effect on the Wnt/β-catenin signaling pathway, in contrast to Bisphenol A. researchgate.net

Impact on Adipogenesis and Adipocyte Metabolism in In Vitro Models

Currently, there is a notable lack of direct research investigating the specific effects of this compound on adipogenesis and adipocyte metabolism in in vitro models. While some studies have explored the anti-adipogenic properties of plant extracts from which this compound has been isolated, the precise contribution of this individual compound to such activities has not been elucidated.

Scientific literature does not yet provide specific data on the mechanisms of action of this compound, including its potential interactions with key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Therefore, a detailed understanding of its role in the differentiation and metabolic function of adipocytes awaits further investigation.

Organ-Level Effects in Experimental Animal Models (Non-Human)

Direct experimental data on the organ-level effects of this compound in animal models are not available in the current body of scientific literature. However, to provide a contextual understanding of the potential biological activities of this compound, this section will discuss the well-documented effects of other phthalates, such as Di-(2-ethylhexyl)phthalate (DEHP), which shares structural similarities. It is crucial to note that these findings are not directly transferable to this compound and serve only as a reference based on the broader class of phthalate compounds.

Studies on various phthalates, particularly DEHP, have demonstrated notable effects on the hepatic system in rodent models. These responses are often characterized by the following:

Hepatomegaly : A common finding in rodents exposed to certain phthalates is an increase in liver weight.

Peroxisome Proliferation : Phthalates like DEHP are known peroxisome proliferators in rodents, leading to an increase in the number and size of peroxisomes in liver cells. This is often associated with the activation of the nuclear receptor PPARα.

Enzyme Induction : Exposure to some phthalates can induce the activity of various hepatic enzymes, including those involved in fatty acid metabolism.

Histopathological Changes : At the microscopic level, changes such as hepatocellular hypertrophy have been observed in animal models exposed to certain phthalates.

It is important to reiterate that these findings are based on studies of other phthalates, and the specific hepatic effects of this compound have not been investigated.

The reproductive system, particularly in females, has been identified as a target for some phthalates. Research on DEHP has revealed various alterations in uterine histology and function in animal models. nih.govnih.govresearchgate.net These changes can include:

Endometrial Changes : Studies have reported alterations in the structure of the endometrium, the inner lining of the uterus, following exposure to certain phthalates.

Myometrial Effects : The myometrium, the muscular layer of the uterus, can also be affected.

Glandular Alterations : Changes in the uterine glands have been observed in some animal studies.

Hormone Receptor Modulation : Some phthalates have been shown to modulate the expression of estrogen and progesterone receptors in the uterus, potentially disrupting normal hormonal signaling.

The relevance of these findings to this compound remains unknown without direct experimental evidence.

Beyond the hepatic and reproductive systems, studies on various phthalates have suggested potential effects on other physiological processes in animal models. These include:

Endocrine Disruption : Phthalates are a well-known class of endocrine-disrupting chemicals that can interfere with hormone synthesis, regulation, and action. thescipub.com

Developmental Effects : In utero exposure to certain phthalates has been linked to developmental alterations in animal offspring. nih.gov

The specific systemic and physiological responses to this compound exposure in model organisms have not been characterized.

Structure-Activity Relationships Informing Biological Activity and Environmental Effects

The biological activity of phthalates is influenced by their chemical structure, particularly the length and branching of the alkyl side chains. While specific structure-activity relationship (SAR) studies for this compound are not available, general principles for the phthalate class can provide some insights:

Alkyl Chain Length : The length of the alkyl chains is a critical determinant of the biological activity of phthalates. For example, the endocrine-disrupting potential can vary significantly with chain length.

Branching : The presence and position of branching in the alkyl chains can also affect metabolism and biological activity.

Metabolism : The metabolic fate of phthalates, including their hydrolysis to monoesters, is influenced by their structure and plays a key role in their biological effects.

A study on the immunostimulatory effects of phthalates found that both lipophilicity and specific stereochemical characteristics are crucial for their adjuvant effect. nih.gov The distance between the two ester groups on the benzene (B151609) ring is also a critical factor. nih.gov These general SAR principles for phthalates may offer a framework for predicting the potential biological and environmental behavior of this compound, although dedicated research is necessary for confirmation.

Advanced Analytical Methodologies for Environmental and Biological Research on Bis 2 Methylheptyl Phthalate

Optimization of Extraction and Sample Preparation Techniques for Diverse Environmental and Biological Matrices

The initial and most critical step in the analysis of Bis(2-methylheptyl)phthalate is its efficient extraction from the sample matrix while minimizing interferences and contamination. Given that phthalates are widely used as plasticizers, a significant challenge is avoiding external contamination from laboratory equipment during sample handling and preparation. sciex.com The use of glassware and solvent-rinsed apparatus is a standard precautionary measure. sciex.coms4science.at

The choice of extraction technique is highly dependent on the matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction techniques.

Solid-Phase Extraction (SPE): This is a widely adopted technique for cleaning up and concentrating phthalates from both aqueous and biological samples. nih.govnih.govnih.gov SPE offers advantages such as high recovery rates, reduced solvent consumption compared to LLE, and the potential for automation. nih.govcdc.gov For biological fluids like urine or serum, SPE is effective for the simultaneous extraction of multiple phthalate (B1215562) metabolites. nih.govnih.gov Different sorbents, such as C18, can be used to retain the analytes, which are then eluted with an appropriate organic solvent. nih.gov

Liquid-Liquid Extraction (LLE): LLE remains a fundamental and effective method for extracting phthalates from liquid samples, such as beverages or water. researchgate.netresearchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent like hexane. researchgate.net

Microextraction Techniques: To further reduce solvent use and sample volume, methods like dispersive liquid-liquid microextraction (DLLME) have been developed. In DLLME, a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetonitrile) is rapidly injected into the aqueous sample, creating a cloudy solution that facilitates the rapid transfer of analytes into the fine droplets of the extraction solvent.

The following table summarizes various extraction techniques applied to phthalate analysis in different matrices.

| Extraction Technique | Matrix | Key Parameters / Solvents | Typical Recovery (%) | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine, Serum, Follicular Fluid | C18 cartridges; elution with acetonitrile | 71 - 107 | nih.gov |

| Combined SPE | Drinking Water, Soft Drinks, Milk Powder | Combined Silica Gel RP-2 and C18 columns | 83 - 102.5 | nih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Urine | Extractor: Chlorobenzene; Disperser: Acetonitrile | 55 - 109 | |

| Liquid-Liquid Extraction (LLE) | Alcoholic Beverages | Hexane | Not Specified | researchgate.net |

| Micro-Solid-Phase Extraction (μ-SPE) | Environmental Water | TiO2 nanotube arrays | Satisfied spiked recoveries achieved | nih.gov |

Chromatographic Separation Techniques for Phthalate Ester Analysis

Chromatography is essential for separating this compound from its isomers and other related compounds present in the sample extract before detection. The two primary techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC is a robust technique for the analysis of phthalate esters. govst.edu Separations are typically performed using reversed-phase columns, most commonly C18 columns. mdpi.comchemrxiv.org A gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile or methanol, is often employed to effectively separate a wide range of phthalates within a reasonable timeframe. mdpi.comchemrxiv.org

Detection is frequently accomplished using a Diode-Array Detector (DAD) or a standard UV detector. researchgate.nethitachi-hightech.com The aromatic ring in the phthalate structure allows for UV detection at wavelengths around 224-230 nm. govst.edumdpi.comhitachi-hightech.com The HPLC-DAD method provides good linearity over a range of concentrations. hitachi-hightech.com

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm I.D. x 150 mm) | mdpi.comhitachi-hightech.com |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | mdpi.comchemrxiv.org |

| Flow Rate | ~1.0 mL/min | mdpi.comhitachi-hightech.com |

| Detection | DAD or UV at ~224-230 nm | mdpi.comhitachi-hightech.com |

| Column Temperature | 25 - 30 °C | mdpi.comhitachi-hightech.com |

GC is a powerful technique for separating volatile and semi-volatile compounds like phthalate esters, often providing superior chromatographic resolution compared to LC for this class of compounds. gcms.cz The analysis is performed on capillary columns with various stationary phases, such as 5%-phenyl/95%-dimethylpolysiloxane (e.g., Rxi-5ms) or specialized phases like Rtx-440, which are recommended for phthalate analysis. gcms.czresearchgate.netrestek.com

A temperature-programmed oven is crucial for achieving good separation, where the temperature is gradually increased to elute the phthalates based on their boiling points and interaction with the stationary phase. researchgate.netnih.gov While analysis of phthalate metabolites can sometimes require a derivatization step to increase their volatility, methods have been developed to analyze these polar compounds directly, avoiding this extra step. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Cross-linked 5%-phenyl/95%-dimethylpolysiloxane (30 m x 0.25 mm x 0.25 µm) | gcms.czresearchgate.net |

| Carrier Gas | Helium | epa.gov |

| Injector Temperature | ~250 °C | epa.gov |

| Oven Program | Initial temp ~150°C, ramped to ~275°C | epa.gov |

| Injection Mode | Splitless | nih.gov |

Mass Spectrometry-Based Detection and Identification Strategies

Mass spectrometry (MS) is the preferred detection method for phthalate analysis due to its exceptional sensitivity and selectivity, allowing for confident identification and trace-level quantification.

Both GC and LC are commonly coupled with mass spectrometry for the definitive analysis of phthalates.

GC-MS: This is a well-established method for phthalate analysis. oregonstate.edu In GC-MS, electron impact (EI) is a common ionization mode. researchgate.net Many phthalate esters produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640). gcms.cz This ion is often used for screening, while unique fragment ions are used for quantification. gcms.cz Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity by monitoring only specific ions of interest. oregonstate.edu

LC-MS/MS: This technique has become the method of choice for analyzing a wide range of phthalates and their metabolites in biological matrices. sciex.coms4science.atnih.gov It eliminates the need for derivatization of polar metabolites. nih.gov Electrospray ionization (ESI) is typically used, which can be operated in positive or negative mode. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides outstanding selectivity and sensitivity by monitoring a specific fragmentation of a precursor ion to a product ion. sciex.coms4science.at This minimizes matrix interference and allows for very low detection limits. sciex.com

| Technique | Ionization Mode | Key Features | Typical Analytes | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Selected Ion Monitoring (SIM), common fragment at m/z 149 | Parent Phthalate Esters | gcms.czoregonstate.edu |

| LC-MS/MS | Electrospray (ESI) Positive/Negative | Multiple Reaction Monitoring (MRM) for high selectivity | Parent Phthalates and their metabolites | sciex.coms4science.atnih.gov |

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF), is a powerful tool for advanced research. nih.gov Unlike targeted MS/MS methods that look for specific, known compounds, HRMS acquires full-scan mass spectra with high mass accuracy. researchgate.net This capability is ideal for untargeted metabolomics studies, which aim to comprehensively screen for all measurable metabolites in a biological sample. researchgate.netnih.gov

In the context of this compound exposure, an HRMS-based metabolomics strategy can be used to:

Identify Novel Metabolites: The high mass accuracy allows for the determination of elemental compositions of unknown compounds, facilitating the identification of previously uncharacterized metabolites. researchgate.net

Discover Biomarkers of Exposure: By comparing the metabolic profiles of exposed and unexposed individuals, it is possible to identify endogenous metabolites whose levels are altered by phthalate exposure, thus serving as potential biomarkers of effect. researchgate.netnih.gov

Elucidate Metabolic Pathways: Identifying a suite of related metabolites can help in understanding the metabolic pathways of the parent phthalate in the body.

This untargeted approach provides a more holistic view of the biological impact of exposure, moving beyond simple quantification of the compound to understanding its metabolic fate and effects. researchgate.netnih.gov

Strategies for Mitigating Laboratory Contamination During Analysis

The ubiquitous nature of phthalates, including this compound, in laboratory environments presents a significant challenge for accurate trace-level analysis. Phthalates are commonly found in a wide array of laboratory materials, leading to a high risk of sample contamination and erroneously high concentration readings. biotage.comresearchgate.net Since phthalates are not chemically bound to the polymer matrix in plastics, they can easily leach into samples, solvents, and the laboratory air. biotage.com Therefore, the implementation of rigorous strategies to minimize background contamination is a critical prerequisite for reliable quantification.

Common sources of phthalate contamination in a laboratory setting are extensive and varied. They include solvents, deionized water systems (which may use plastic storage tanks), and atmospheric dust. biotage.comresearchgate.net Many laboratory consumables, even those not made of PVC, can be significant sources of contamination. Studies have revealed that items such as plastic syringes, pipette tips, and filter holders can leach various phthalates. tandfonline.comtus.ieresearchgate.net For instance, significant leaching of compounds like diethylhexyl phthalate (DEHP) and dibutyl phthalate (DBP) has been observed from such common lab equipment. tandfonline.comtus.ie

To address these challenges, a multi-faceted approach to contamination control is essential. This begins with the careful selection and purification of all reagents. Using high-purity, phthalate-free solvents is a primary step; in some cases, redistillation of solvents may be necessary to remove residual phthalate contaminants. researchgate.netnih.gov All glassware must be meticulously cleaned, which often involves rinsing with high-purity solvents and baking at high temperatures (e.g., 400-500°C) to remove any organic residues. cdc.gov

Procedural blanks, which are samples that go through the entire analytical process without the analyte matrix, are indispensable for monitoring and quantifying background contamination levels. wi.gov It is also recommended to minimize the number of steps in analytical procedures and reduce the volume of solvents used to limit the opportunities for contamination. cdc.gov The physical laboratory environment should also be managed by avoiding materials like soft PVC flooring or tubing and storing samples wrapped in aluminum foil rather than in contact with paper or cardboard, which can be sources of phthalates. researchgate.net

Table 1: Common Sources of Phthalate Contamination and Mitigation Strategies

| Contamination Source | Mitigation Strategy | Reference |

|---|---|---|

| Solvents (e.g., Methylene Chloride, Acetone) | Use high-purity, phthalate-free grade solvents. Redistill solvents before use. | biotage.comresearchgate.net |

| Glassware | Rinse with high-purity solvents; bake at high temperatures to remove organic materials. | researchgate.netcdc.gov |

| Plastic Consumables (Pipette tips, syringes, filter holders) | Avoid plastic materials where possible. If unavoidable, pre-rinse with solvent and test for leaching. Use materials made of glass or stainless steel as alternatives. | tandfonline.comtus.ieresearchgate.net |

| Deionized (DI) Water Systems | Check for leaching from plastic storage tanks or tubing. Extract a large volume of DI water as a blank to test for contaminants. | biotage.com |

| Laboratory Air/Dust | Maintain a clean laboratory environment. Avoid materials known to contain phthalates (e.g., some vinyl flooring, paints). Keep samples covered. | researchgate.net |

| Sample Storage | Wrap samples in pre-cleaned aluminum foil. Avoid contact with recycled paper or cardboard. | researchgate.net |

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR))

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure, confirming the identity of the compound and distinguishing it from other phthalate isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FT-IR spectrum of a phthalate ester is characterized by several key absorbance bands. For this compound, the most prominent peaks are associated with the ester carbonyl group (C=O) and the aromatic benzene (B151609) ring. The IR spectrum for di(2-methylheptyl) phthalate shows characteristic peaks that can be used for its identification. nist.gov

General features in the FT-IR spectra of dialkyl phthalates include:

C=O Stretch: A strong absorption band typically appears in the region of 1720-1740 cm⁻¹, which is characteristic of the ester carbonyl stretch.

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Strong bands in the 2850-3000 cm⁻¹ region arise from the C-H stretching vibrations of the methyl and methylene groups in the alkyl chains.

Aromatic C=C Stretch: Doublet bands around 1601 cm⁻¹ and 1581 cm⁻¹ are due to the aromatic ring quadrant stretching vibrations. hpst.cz

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester group are typically found in the 1000-1300 cm⁻¹ range.

Ortho-substitution Pattern: A strong absorbance band around 740 cm⁻¹ is characteristic of the ortho-disubstituted benzene ring, which is a key feature for identifying phthalates. hpst.czrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Aromatic Protons: The four protons on the benzene ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.5 and 7.8 ppm.

Ester Methylene Protons (-O-CH₂-): The protons on the methylene group attached to the ester oxygen would likely appear as a doublet of doublets around δ 4.2-4.3 ppm.

Alkyl Chain Protons: The remaining protons of the two 2-methylheptyl chains, including the methine (-CH-), methylene (-CH₂-), and methyl (-CH₃) groups, would produce a series of complex multiplets in the upfield region, generally between δ 0.8 and 1.8 ppm. The terminal methyl groups would appear as triplets or doublets around δ 0.8-0.9 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): The ester carbonyl carbons are expected to resonate around δ 167-168 ppm.

Aromatic Carbons: The carbons of the benzene ring would show signals in the range of δ 128-133 ppm.

Ester Methylene Carbon (-O-CH₂-): The carbon of the methylene group attached to the ester oxygen would appear around δ 67-69 ppm.

Alkyl Chain Carbons: The carbons of the 2-methylheptyl chains would produce signals in the aliphatic region, typically between δ 10 and 40 ppm.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 7.8 | 128 - 133 |

| Carbonyl C=O | - | 167 - 168 |

| Ester Methylene (-O-CH₂-) | 4.2 - 4.3 | 67 - 69 |

| Alkyl Chain (-CH-, -CH₂-, -CH₃) | 0.8 - 1.8 | 10 - 40 |

Development and Application of Novel Detection Platforms (e.g., Biosensors, Immunoassays, Molecularly Imprinted Polymers (MIPs))

While chromatographic methods are the standard for phthalate analysis, there is growing interest in developing novel detection platforms that offer advantages such as higher throughput, portability, and lower cost. These platforms include biosensors, immunoassays, and molecularly imprinted polymers.

Immunoassays

Immunoassays are analytical methods that use the specific binding between an antibody and its antigen to detect and quantify target molecules. tandfonline.comtandfonline.com For small molecules like phthalates, a competitive immunoassay format, such as the enzyme-linked immunosorbent assay (ELISA), is commonly employed. tandfonline.comresearchgate.net In this format, the phthalate in the sample competes with a labeled phthalate conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the phthalate in the sample. goldstandarddiagnostics.com

Different immunoassay strategies have been developed for various phthalates, including direct and indirect competitive ELISA, fluorescence immunoassays (FIA), and chemiluminescence immunoassays (CLIA). tandfonline.comresearchgate.net These methods offer high specificity and sensitivity, enabling the rapid screening of a large number of samples. tandfonline.com For example, a lateral flow immunoassay has been developed for the rapid detection of dibutyl phthalate in water samples, with an analysis time of just 15 minutes. nih.gov

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule. ikm.org.myresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, a phthalate). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. ikm.org.my

MIPs can be used as highly selective sorbents for solid-phase extraction (SPE) to isolate and preconcentrate phthalates from complex matrices. bibliotekanauki.pl Research has demonstrated the successful synthesis of MIPs for bis(2-ethylhexyl) phthalate (DEHP) using various polymerization methods. ikm.org.myresearchgate.netbibliotekanauki.pl These DEHP-imprinted polymers have shown significantly higher adsorption capacity and selectivity for DEHP compared to non-imprinted control polymers. ikm.org.my Superparamagnetic MIPs have also been developed, allowing for convenient magnetic separation of the polymer-analyte complex from the sample solution. rsc.org

Table 3: Performance of Molecularly Imprinted Polymers for Phthalate Adsorption

| Target Phthalate | Polymerization Method | Adsorption Capacity (MIP) | Key Findings | Reference |

|---|---|---|---|---|

| Bis(2-ethylhexyl) phthalate (DEHP) | Bulk polymerization | 34.42 mg/g | MIP showed good adsorption performance and followed the Langmuir isotherm model. | ikm.org.my |

| Bis(2-ethylhexyl) phthalate (DEHP) | Precipitation polymerization | 0.68 mg/g | Material characterized as mesoporous with uniform, porous grains. | bibliotekanauki.pl |

| Dibutyl phthalate (DBP) | Precipitation polymerization | 1.06 mg/g | Adsorption was consistent with the Freundlich isothermal model. | bibliotekanauki.pl |

Biosensors

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target substance. For phthalate detection, aptamer-based sensors (aptasensors) are a promising approach. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity.

Photoelectrochemical (PEC) biosensors have been constructed for DEHP detection using aptamers as the recognition element and novel nanomaterials as the transducer. nih.gov For example, a PEC sensor using a BiOI/ZnO nanoarray heterojunction as the photoactive material demonstrated high sensitivity for DEHP, with a limit of detection in the picomolar range. nih.gov Similarly, electrochemical aptasensors, sometimes coupled with machine learning algorithms to improve accuracy in variable environmental conditions, have been developed for the simultaneous detection of DEHP and other contaminants. jayoungkim-lab.com These platforms offer the potential for highly sensitive and selective monitoring of phthalates in environmental samples. nih.govresearchgate.net

Synthesis and Bioproduction Pathways in Academic and Research Contexts

Laboratory Synthesis Methods for Bis(2-methylheptyl)phthalate and Analogs

The primary and most established method for the laboratory and industrial synthesis of this compound and other dialkyl phthalates is the Fischer-Speier esterification. nih.govcerritos.edupatsnap.com This acid-catalyzed reaction involves the esterification of phthalic anhydride (B1165640) with the corresponding alcohol, in this case, 2-methylheptanol. nih.gov The general structure of phthalate (B1215562) esters consists of a rigid aromatic ring with two flexible fatty side chains. nih.gov

The synthesis process can be summarized in two main reaction steps:

Monoester Formation: Phthalic anhydride reacts with one molecule of alcohol to form a monoalkyl phthalate. This initial step is typically fast. google.comresearchgate.net

Diester Formation: The monoalkyl phthalate then reacts with a second molecule of alcohol to form the dialkyl phthalate, this compound. This second step is slower and reversible, thus requiring a catalyst and conditions to drive the reaction to completion. researchgate.netorganic-chemistry.org

To influence the reaction equilibrium and achieve a high yield of the diester product, an excess of the alcohol reactant is often used. cerritos.eduorganic-chemistry.org Additionally, the water produced during the reaction is continuously removed, typically through azeotropic distillation using a solvent like cyclohexane, to shift the equilibrium towards the products. google.comorganic-chemistry.org

Various acid catalysts can be employed to facilitate the reaction by making the carbonyl carbon of the carboxylic acid more electrophilic and susceptible to nucleophilic attack by the alcohol. patsnap.comorganic-chemistry.org Common catalysts include:

Sulfuric acid (H₂SO₄) google.com

Methane sulfonic acid researchgate.net

p-Toluenesulfonic acid (p-TsOH) organic-chemistry.org

A typical laboratory synthesis procedure involves heating phthalic anhydride and an excess of 2-methylheptanol. The catalyst is then added, and the mixture is heated to reflux (temperatures often ranging from 120°C to over 200°C) while continuously removing the water byproduct. google.comgoogle.com The reaction progress is monitored by measuring the acid number of the mixture. Once the desired conversion is achieved, the reaction mixture is cooled, neutralized with an alkaline agent like sodium carbonate to remove the acid catalyst, and then purified. google.comgoogle.com Purification steps may include washing, dealcoholization under reduced pressure to remove excess alcohol, and filtration. google.com

The synthesis of branched-chain phthalate analogs, such as Bis(2-propylheptyl) phthalate, follows a very similar protocol, demonstrating the versatility of this method for creating various phthalate esters. google.commdpi.com

Table 1: Overview of Laboratory Synthesis Parameters for Dialkyl Phthalates

| Parameter | Description | Common Examples/Values |

| Reactants | The primary starting materials for the synthesis. | Phthalic Anhydride, 2-methylheptanol (or other branched/linear alcohols) google.com |

| Reaction Type | The fundamental chemical reaction employed. | Fischer-Speier Esterification nih.govpatsnap.com |

| Catalyst | Substance used to increase the rate of the chemical reaction. | Sulfuric acid, Methane sulfonic acid, p-Toluenesulfonic acid google.comresearchgate.netorganic-chemistry.org |

| Molar Ratio | The ratio of alcohol to phthalic anhydride used in the reaction. | Typically 2.1:1 to 3.0:1 (Alcohol:Anhydride) to ensure complete conversion google.comgoogle.com |

| Temperature | The temperature range at which the reaction is conducted. | 120°C - 240°C google.comgoogle.com |

| Byproduct Removal | Method used to remove water and drive the reaction equilibrium. | Azeotropic distillation with a solvent (e.g., cyclohexane) google.comorganic-chemistry.org |

| Purification | Steps taken to isolate and purify the final product. | Neutralization, Washing, Dealcoholization, Filtration google.com |

Investigating the Genetic and Enzymatic Basis of Natural Phthalate Bioproduction in Organisms

While phthalates have long been considered purely anthropogenic chemicals, a growing body of evidence indicates that they are also produced as secondary metabolites by a variety of organisms, including bacteria, fungi, plants, and algae. researchgate.netmdpi.comnih.gov This natural production suggests the existence of specific genetic and enzymatic pathways for phthalate biosynthesis, although research in this area is still emerging. mdpi.com

The biodegradation pathways of phthalates are more extensively studied and can offer clues to their biosynthesis. mdpi.com The initial step in the breakdown of phthalate esters in many microorganisms is the hydrolysis of the ester bonds to yield phthalic acid and the corresponding alcohol. nih.govd-nb.info This reaction is catalyzed by enzymes such as esterases, hydrolases, and lipases. nih.govoup.com It is hypothesized that a reverse enzymatic reaction could potentially be involved in the biosynthesis of these esters in nature.

Proposed Biosynthetic Pathways:

The complete biosynthetic pathways for phthalates in organisms have not been fully elucidated. However, based on metabolic studies of secondary metabolite production, a leading hypothesis suggests the involvement of the shikimic acid pathway . mdpi.com This pathway is a major route in microorganisms and plants for the biosynthesis of aromatic compounds. It is proposed that precursors from this pathway, such as protocatechuic acid, could be converted to phthalic acid, which then undergoes esterification with alcohol moieties. mdpi.com

Key Enzymes and Genes:

The specific genes encoding the complete phthalate biosynthesis pathway are yet to be identified. mdpi.com However, research into phthalate metabolism has identified several classes of enzymes that are crucial for transforming these compounds and may play a role in their synthesis.

Esterases/Hydrolases: These enzymes are key to the first stage of phthalate biodegradation, catalyzing the hydrolysis of ester bonds. mdpi.com Fungi, in particular, such as various Fusarium species, are known to produce esterases that are induced in the presence of phthalates like dibutyl phthalate (DBP). oup.com

Dioxygenases: In aerobic bacteria and fungi, dioxygenases are involved in the conversion of phthalate to dihydroxyphthalate intermediates, which are then further metabolized. nih.gov

Cytochrome P450-dependent enzymes: These enzymes are involved in various oxidative reactions, including the initial monohydroxylation and oxidative O-dealkylation of phthalates in some fungal metabolic pathways. nih.gov

CoA Ligases/Transferases: In anaerobic bacteria, the degradation of phthalic acid involves its activation to phthaloyl-CoA by CoA ligases or transferases before further conversion. d-nb.infonih.gov

Studies have confirmed the de novo synthesis of phthalates like di(2-ethylhexyl) phthalate (DEHP) and DBP in organisms such as the red alga Bangia atropurpurea, lending strong support to the existence of natural bioproduction pathways. epa.gov Further genetic and biochemical analyses are required to identify the specific genes and fully map the metabolic pathways responsible for the natural biosynthesis of this compound and other phthalates in the environment. mdpi.com

Table 2: Enzymes Implicated in Phthalate Metabolism and Potential Biosynthesis

| Enzyme Class | Function in Metabolism | Potential Role in Biosynthesis | Organism Examples |

| Esterases/Hydrolases | Hydrolysis of ester bonds to form phthalic acid and alcohol. mdpi.com | Catalyzing the reverse reaction: esterification of phthalic acid. | Bacteria (Micrococcus sp.), Fungi (Fusarium sp.) d-nb.infooup.com |

| Dioxygenases | Introduction of hydroxyl groups into the aromatic ring of phthalate. nih.gov | Modification of aromatic precursors in the biosynthetic pathway. | Aerobic Bacteria and Fungi nih.gov |

| Cytochrome P450s | Monohydroxylation and oxidative O-dealkylation of phthalate side chains. nih.gov | Tailoring reactions on the phthalate molecule or its precursors. | Fungi nih.gov |

| CoA Ligases/Transferases | Activation of phthalic acid to phthaloyl-CoA for anaerobic degradation. d-nb.info | Activation of phthalic acid for enzymatic esterification. | Anaerobic/Denitrifying Bacteria (Thauera sp.) nih.gov |

Environmental Remediation and Management Strategies for Phthalate Contamination

Adsorption Technologies for Phthalate (B1215562) Removal

Adsorption is a widely utilized and effective technique for the removal of organic pollutants from aqueous environments due to its simple design, cost-effectiveness, and high efficiency. nih.gov The process involves the accumulation of phthalate molecules onto the surface of a solid adsorbent material. While specific studies on bis(2-methylheptyl) phthalate are scarce, research on similar high-molecular-weight phthalates like DEHP provides significant insights into the efficacy of various adsorbents.

Commonly used adsorbents include activated carbon, biochar, and polymeric resins. For instance, carbon-based adsorbents have demonstrated high efficiency in removing DEHP from water. A study on Chezacarb S and Chezacarb SH, two types of carbon adsorbents, showed a removal efficiency of over 99.7% for DEHP from groundwater. unze.ba The adsorption capacity for Chezacarb S was found to be greater than 10 g of DEHP per gram of adsorbent, highlighting its potential for decontamination. unze.ba

Molecularly imprinted polymers (MIPs) represent a more advanced adsorption technology. These are custom-made polymers with cavities specifically designed to capture a target molecule. An MIP created for DEHP showed a removal efficiency of 92%, significantly higher than the 34% achieved by a non-imprinted polymer, demonstrating high selectivity and preferential adsorption. researchgate.net

The effectiveness of adsorption is influenced by factors such as the properties of the adsorbent (e.g., surface area, pore size), the chemical characteristics of the phthalate (e.g., molecular weight, hydrophobicity), and environmental conditions (e.g., pH, temperature, presence of other organic matter).

Table 1: Performance of Various Adsorbents for Phthalate Removal

| Adsorbent Material | Target Phthalate | Removal Efficiency (%) | Adsorption Capacity | Source |

|---|---|---|---|---|

| Chezacarb S | Bis(2-ethylhexyl) phthalate (DEHP) | >99.7 | >10 g/g | unze.ba |

| Chezacarb SH | Bis(2-ethylhexyl) phthalate (DEHP) | >99.7 | Not specified | unze.ba |

| Molecularly Imprinted Polymer (MIP) | Bis(2-ethylhexyl) phthalate (DEHP) | 92 | Not specified | researchgate.net |

| Non-Imprinted Polymer (NIP) | Bis(2-ethylhexyl) phthalate (DEHP) | 34 | Not specified | researchgate.net |

Advanced Oxidation Processes (AOPs) for Environmental Degradation